Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be further functionalized to introduce the benzyl and benzoyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions and subsequent functionalization steps. The use of flow photochemical reactors can facilitate the efficient synthesis of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyloxy group.
Substitution: The benzyl and benzoyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A precursor in the synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester: Another derivative with similar properties.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its benzoyloxy group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl 3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O4/c21-17(16-9-5-2-6-10-16)24-20-12-19(13-20,14-20)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI Key |
OYJGBLQYQKVCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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